An In-depth Technical Guide to 4-Bromo-5-chloro-2-methoxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Bromo-5-chloro-2-methoxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Bromo-5-chloro-2-methoxybenzonitrile, a substituted benzonitrile with significant potential as a building block in medicinal chemistry and organic synthesis. The document details a plausible synthetic pathway, analyzes its structural characteristics through spectroscopic data, and explores its reactivity, particularly in the context of developing novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of complex molecules for drug discovery.
Introduction
Substituted benzonitriles are a class of organic compounds that have garnered considerable attention in the field of drug discovery. The nitrile group, with its unique electronic properties and metabolic stability, serves as a key pharmacophore in a variety of therapeutic agents.[1][2] The strategic placement of various substituents on the benzene ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 4-Bromo-5-chloro-2-methoxybenzonitrile is a halogenated and methoxy-substituted benzonitrile that presents a versatile scaffold for the synthesis of more complex molecules. The presence of bromine and chlorine atoms provides handles for cross-coupling reactions, while the methoxy group can influence the compound's conformation and metabolic profile.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClNO | [3] |
| Molecular Weight | 246.49 g/mol | [3] |
| CAS Number | 1239748-74-3 | [3] |
| Appearance | White to Light Yellow Solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in Methanol | [4] |
| InChI | InChI=1S/C8H5BrClNO/c1-12-8-3-6(9)7(10)2-5(8)4-11/h2-3H,1H3 | [5] |
| InChIKey | SWJSYMRZULXNOG-UHFFFAOYSA-N | [5] |
| SMILES | COC1=CC(=C(C=C1C#N)Cl)Br | [5] |
Synthesis and Purification
A plausible and widely utilized method for the synthesis of aryl nitriles from primary aromatic amines is the Sandmeyer reaction.[6][7] This two-step process involves the diazotization of an amine followed by treatment with a copper(I) cyanide salt. For the synthesis of 4-Bromo-5-chloro-2-methoxybenzonitrile, the logical starting material would be 4-Amino-5-chloro-2-methoxybenzonitrile.
Proposed Synthetic Pathway: Sandmeyer Reaction
The synthesis can be conceptualized in the following two stages:
-
Diazotization: 4-Amino-5-chloro-2-methoxybenzonitrile is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[8][9]
-
Cyanation: The resulting diazonium salt is then reacted with a solution of copper(I) bromide to facilitate the displacement of the diazonium group with a bromine atom, yielding 4-Bromo-5-chloro-2-methoxybenzonitrile.
Caption: Proposed synthesis of 4-Bromo-5-chloro-2-methoxybenzonitrile via the Sandmeyer reaction.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on established Sandmeyer reaction procedures.[8][9][10]
Step 1: Diazotization of 4-Amino-5-chloro-2-methoxybenzonitrile
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-Amino-5-chloro-2-methoxybenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Cool the copper(I) bromide solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Bromo-5-chloro-2-methoxybenzonitrile.
Spectroscopic Characterization
While specific experimental spectra for 4-Bromo-5-chloro-2-methoxybenzonitrile are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.[11][12][13]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet corresponding to the methoxy group protons would be observed further upfield.
-
Aromatic Protons (2H): Two singlets, likely in the range of δ 7.0-8.0 ppm.
-
Methoxy Protons (3H): A singlet, typically around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Aromatic Carbons (6C): Signals for the six aromatic carbons, including those bearing the substituents, would appear in the range of δ 110-160 ppm. The carbons directly attached to the electronegative bromine and chlorine atoms will be influenced by the heavy atom effect.[14]
-
Nitrile Carbon (1C): The nitrile carbon typically resonates in the range of δ 115-120 ppm.
-
Methoxy Carbon (1C): The methoxy carbon signal is expected around δ 55-60 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by several key absorption bands.
-
C≡N Stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile group.[15]
-
C-O Stretch: An absorption band in the region of 1250-1000 cm⁻¹ corresponding to the aryl-alkyl ether stretch.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Bending: Absorptions in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine and chlorine.
-
Molecular Ion Peak: The mass spectrum would exhibit a complex molecular ion cluster due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The predicted monoisotopic mass is 244.9243 Da.[5]
-
Fragmentation: Common fragmentation patterns would involve the loss of the halogen atoms and the methoxy group.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 4-Bromo-5-chloro-2-methoxybenzonitrile is dictated by the interplay of its functional groups.
Reactivity of the Functional Groups
-
Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or an amide, or be reduced to a primary amine, providing avenues for further functionalization.[16]
-
Aryl Halides: The bromine and chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups.[1] More importantly, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, which are powerful tools for constructing complex molecular architectures.
-
Methoxy Group: The methoxy group is generally stable but can be cleaved under strong acidic conditions (e.g., with HBr or BBr₃).[17]
Role as a Scaffold in Kinase Inhibitor Synthesis
Benzonitrile derivatives are prominent scaffolds in the design of kinase inhibitors.[7] The nitrile group can act as a hydrogen bond acceptor, interacting with key amino acid residues in the ATP-binding pocket of kinases.[18] The substituted aromatic ring of 4-Bromo-5-chloro-2-methoxybenzonitrile allows for the introduction of various substituents through cross-coupling reactions at the bromo position. This enables the exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for a target kinase.
Caption: The role of 4-Bromo-5-chloro-2-methoxybenzonitrile as a versatile scaffold in the synthesis of kinase inhibitors.
Safety and Handling
4-Bromo-5-chloro-2-methoxybenzonitrile is classified as an acute toxicant and a skin and eye irritant.[19] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
4-Bromo-5-chloro-2-methoxybenzonitrile is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a reactive nitrile group, a bromo substituent amenable to cross-coupling reactions, and a modulating methoxy group, makes it an attractive starting material for the development of novel and complex molecules, particularly in the realm of kinase inhibitors. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a useful resource for researchers and professionals in the field. Further experimental validation of its physical properties and reactivity is warranted to fully exploit its synthetic potential.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved March 27, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved March 27, 2026, from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved March 27, 2026, from [Link]
-
University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved March 27, 2026, from [Link]
-
SynArchive. (n.d.). Sandmeyer Reaction. Retrieved March 27, 2026, from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
-
Zhang, W., Wang, G., Zhang, Q., & You, Q. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(10), 1645–1664. [Link]
-
Oregon State University. (n.d.). Experimental Chemistry II. Retrieved March 27, 2026, from [Link]
-
Science Alert. (2013). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Retrieved March 27, 2026, from [Link]
- Sharma, V. K. (2022). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. International Journal of Trend in Scientific Research and Development, 6(3), 11-14.
-
NextSDS. (n.d.). 4-bromo-5-chloro-2-methoxybenzonitrile — Chemical Substance Information. Retrieved March 27, 2026, from [Link]
- Shajikumar, & Ganapathi Raman, R. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry, 34(3), 1478-1483.
-
NextSDS. (n.d.). 4-bromo-5-chloro-2-methoxybenzonitrile — Chemical Substance Information. Retrieved March 27, 2026, from [Link]
-
SpectraBase. (n.d.). 4-Bromo-benzonitrile - Optional[1H NMR] - Spectrum. Retrieved March 27, 2026, from [Link]
-
PubChemLite. (n.d.). 4-bromo-5-chloro-2-methoxybenzonitrile (C8H5BrClNO). Retrieved March 27, 2026, from [Link]
-
International Journal of Scientific & Engineering Research. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved March 27, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Retrieved March 27, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved March 27, 2026, from [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved March 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved March 27, 2026, from [Link]
-
University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved March 27, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-3-methoxybenzonitrile. Retrieved March 27, 2026, from [Link]
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved March 27, 2026, from [Link]
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved March 27, 2026, from [Link]
-
International Journal of Trend in Scientific Research and Development. (2022). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. Retrieved March 27, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved March 27, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2-hydroxybenzonitrile. Retrieved March 27, 2026, from [Link]
-
environmentclearance.nic.in. (n.d.). ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. Retrieved March 27, 2026, from [Link]
Sources
- 1. Experimental Chemistry II [sites.science.oregonstate.edu]
- 2. scialert.net [scialert.net]
- 3. nextsds.com [nextsds.com]
- 4. 4-Bromo-2-methylbenzonitrile CAS#: 67832-11-5 [m.chemicalbook.com]
- 5. PubChemLite - 4-bromo-5-chloro-2-methoxybenzonitrile (C8H5BrClNO) [pubchemlite.lcsb.uni.lu]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. rsc.org [rsc.org]
- 12. orientjchem.org [orientjchem.org]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. ijtsrd.com [ijtsrd.com]
- 16. Diazotisation [organic-chemistry.org]
- 17. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 18. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]
- 19. rsc.org [rsc.org]
